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Compound of Interest

2-Hydroxypropane-1,3-diyl
Compound Name:
diacetate

Cat. No.: B052930

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for
Glyceryl 1,3-diacetate (also known as 1,3-diacetin), a di-ester of glycerol and acetic acid. The
information herein is intended to support identification, characterization, and quality control
efforts in research and development settings.

Molecular Structure and Properties

o |[UPAC Name: (3-acetyloxy-2-hydroxypropyl) acetate[1]

Molecular Formula: C7H1205[2]

Molecular Weight: 176.17 g/mol [1][2]

CAS Number: 105-70-4[1]

Appearance: Colorless, viscous, and odorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Glyceryl 1,3-
diacetate. The use of deuterated dimethyl sulfoxide (DMSO-de) is recommended as a solvent
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due to the excellent solubility of all related acetylated glycerols and the clear resolution of
hydroxyl (-OH) proton signals.[3][4]

'H NMR Spectroscopic Data

The following table summarizes the proton NMR chemical shifts for Glyceryl 1,3-diacetate.

Protons Chemical Shift (8) ppm Multiplicity
CHs (acetyl) ~2.02 Singlet

CHz2 (ester) ~4.08 Multiplet

CH (alcohol) ~3.85 Multiplet

OH ~5.0 Doublet

Note: Data is synthesized from typical values for similar structures and may vary slightly based
on experimental conditions.[3][4]

13C NMR Spectroscopic Data

The carbon-13 NMR data provides further confirmation of the carbon skeleton.

Carbon Atom Chemical Shift (6) ppm
CHs (acetyl) ~20.8

CH:z (ester) ~64.5

CH (alcohol) ~67.9

C=0 (carbonyl) ~170.2

Note: Data is synthesized from typical values for similar structures and analysis of related
glycerides. Specific shifts can be confirmed using 2D NMR techniques like HSQC.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
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IR Absorption Bands

Wavenumber (cm~2) Functional Group Vibration Type
~3450 (broad) O-H Stretching
~2950 C-H (sp?3) Stretching
~1735 C=0 (ester) Stretching
~1240 C-O (ester) Stretching
~1050 C-0O (alcohol) Stretching

Note: Data is based on typical IR spectra for diacetin and related esters.[1]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of the molecule.

GC-MS Fragmentation Data

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment
m/z

43 99.99 [CHsCOJ*

103 31.84 [M - CHsCOOH - H20]*
116 14.13 [M - CH3COOH]*

145 33.03 [M - OCHs]*

176 (not observed) [M]* (Molecular lon)

Note: Data corresponds to an experimental GC-MS spectrum obtained via Electron lonization
(EI). The molecular ion is often not observed in El spectra of such molecules.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 10-20 mg of Glyceryl 1,3-diacetate in ~0.7 mL
of deuterated dimethyl sulfoxide (DMSO-ds).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker DMX
series).[6]

'H NMR Acquisition: Acquire proton spectra using a standard pulse program. Ensure a
sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.

13C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A
larger number of scans will be required due to the low natural abundance of 13C.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the residual solvent peak of DMSO-de (& = 2.50 ppm for *H, & = 39.52 ppm for
13C).

IR Spectroscopy Protocol

Sample Preparation (ATR-IR): Apply a small drop of neat (undiluted) Glyceryl 1,3-diacetate
liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor
27).[1]

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the
sample spectrum over a range of 4000-400 cm™1. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)

o Sample Preparation: Prepare a dilute solution of Glyceryl 1,3-diacetate (~1 mg/mL) in a

volatile organic solvent such as methanol or ethyl acetate.
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e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent
GC-MS system) equipped with an Electron lonization (EI) source.[1]

o Chromatography: Inject 1 pL of the sample solution into the GC. Use a suitable capillary
column (e.g., HP5-MS) and a temperature program that allows for the separation of the
analyte from any impurities. Helium is typically used as the carrier gas.

o Mass Spectrometry: As the analyte elutes from the GC column, it enters the MS source.
Acquire mass spectra in El mode, typically at 70 eV. Scan a mass range of m/z 40-300.

o Data Analysis: Identify the chromatographic peak corresponding to Glyceryl 1,3-diacetate
and analyze its corresponding mass spectrum to determine the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like Glyceryl 1,3-diacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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